2-Cyclohexyl-3-(9H-fluoren-10-ylmethoxycarbonylamino)propanoic acid

Description

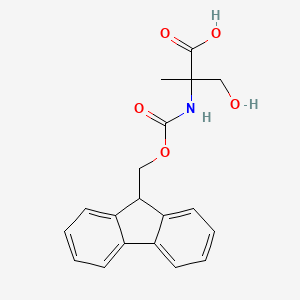

2-Cyclohexyl-3-(9H-fluoren-10-ylmethoxycarbonylamino)propanoic acid is a synthetic amino acid derivative featuring a cyclohexyl side chain and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) to protect the α-amino group during chain elongation, enabling selective deprotection under mild basic conditions . The cyclohexyl substituent confers enhanced hydrophobicity compared to natural amino acids, influencing solubility, crystallization, and intermolecular interactions.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-19(11-21,17(22)23)20-18(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,21H,10-11H2,1H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTSLFSLVWJFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclohexyl-3-(9H-fluoren-10-ylmethoxycarbonylamino)propanoic acid, also known by its CAS number 159610-93-2, is a compound of significant interest in medicinal chemistry and pharmacology. Its structural characteristics, including the presence of a fluorene moiety and cyclohexyl group, suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Structural Formula

The compound's chemical structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 341.36 g/mol |

| Boiling Point | Not available |

| Number of Heavy Atoms | 25 |

| Aromatic Heavy Atoms | 12 |

| H-bond Acceptors | 5 |

| Rotatable Bonds | 8 |

The biological activity of this compound has been linked to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may exhibit properties related to:

- Antimicrobial Activity : Potential against various bacterial strains.

- Anticancer Properties : Modulation of cell cycle and apoptosis pathways.

- Neuroprotective Effects : Possible influence on neuronal signaling pathways.

Case Studies and Research Findings

- Antimicrobial Activity :

- Anticancer Activity :

- Neuroprotective Effects :

Table: Summary of Biological Activities

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy

The compound is primarily utilized as a building block in peptide synthesis due to its Fmoc (fluorenylmethyloxycarbonyl) protecting group. The Fmoc group is widely used for the protection of amino groups during solid-phase peptide synthesis (SPPS). This method allows for the selective deprotection of the Fmoc group under mild basic conditions, facilitating the sequential addition of amino acids to form peptides.

Case Study: Synthesis of Bioactive Peptides

In a study by King et al. (1990), Fmoc-D-Cha-OH was incorporated into a peptide sequence that exhibited enhanced biological activity compared to its unmodified counterparts. The use of this compound allowed for the successful synthesis of cyclic peptides with improved stability and bioavailability, showcasing its importance in developing therapeutic peptides .

Drug Development

Therapeutic Applications

The compound has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting various diseases. Its structure allows for modifications that can enhance binding affinity and specificity towards biological targets.

Example: Anticancer Agents

Research has indicated that derivatives of 2-Cyclohexyl-3-(9H-fluoren-10-ylmethoxycarbonylamino)propanoic acid may exhibit anticancer properties. For instance, modifications to the cyclohexyl group have been shown to improve interactions with cancer cell receptors, leading to increased cytotoxicity against specific cancer cell lines .

Bioconjugation

Linker Technology

The compound serves as a versatile linker in bioconjugation strategies, enabling the attachment of various biomolecules such as drugs, peptides, or imaging agents to enhance their therapeutic efficacy or diagnostic capabilities.

Case Study: Targeted Drug Delivery Systems

In recent studies, this compound has been used to create targeted drug delivery systems that improve the localization and effectiveness of chemotherapeutic agents. By conjugating this compound with anticancer drugs, researchers have demonstrated improved tumor targeting and reduced systemic toxicity .

Structural Biology

Role in Protein Engineering

The compound's unique structural features make it valuable in protein engineering efforts aimed at modifying protein stability and function. Its incorporation into protein structures can lead to enhanced stability under physiological conditions.

Comparison with Similar Compounds

Chlorinated Analog (CAS 683217-64-3):

- Molecular Formula: C₂₄H₂₀ClNO₄ (vs. non-chlorinated target compound).

- Molecular Weight : 421.87 g/mol.

Comparison with Standard Fmoc-Protected Amino Acids:

| Compound Name | Side Chain | Molecular Weight (g/mol) | Purity | Solubility (Common Solvents) |

|---|---|---|---|---|

| Fmoc-L-Alanine-OH | Methyl | 311.33 | >98% | DMF, DCM, THF |

| Fmoc-L-Phenylalanine-OH | Benzyl | 387.44 | >97% | DMF, DMSO |

| Target Compound (Cyclohexyl derivative) | Cyclohexyl | ~400 (estimated) | N/A | Low in water; high in DMF |

| CAS 683217-64-3 | Cyclohexyl + Cl | 421.87 | 97% | Moderate in DCM |

The cyclohexyl group in the target compound increases hydrophobicity compared to aliphatic (e.g., Fmoc-L-Alanine) or aromatic (e.g., Fmoc-L-Phenylalanine) side chains, which may slow coupling efficiency in SPPS due to steric bulk .

Structural Characterization

Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have been critical in resolving the three-dimensional conformations of Fmoc-protected compounds. For example, the fluorenyl group’s planarity and stacking interactions are well-documented, with positional isomerism (10-yl vs. 13-yl) leading to distinct packing motifs .

Commercial Availability and Pricing

Data for CAS 683217-64-3 (CymitQuimica, 2025):

| Quantity | Price (€) | Delivery Timeline |

|---|---|---|

| 250 mg | 567.00 | 7 Apr 2025 |

| 500 mg | 606.00 | 7 Apr 2025 |

Pricing reflects the compound’s specialized synthesis and halogenation, which are costlier than standard Fmoc-amino acids .

Q & A

Q. How is 2-Cyclohexyl-3-(9H-fluoren-10-ylmethoxycarbonylamino)propanoic acid synthesized, and what purification methods are recommended for academic use?

Methodological Answer: The compound is synthesized via Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protection of the amino group, followed by coupling with cyclohexylpropanoic acid derivatives. Solid-phase peptide synthesis (SPPS) is commonly employed, with the Fmoc group acting as a temporary protecting agent for the amino group . Purification typically involves reverse-phase HPLC using acetonitrile/water gradients to isolate the product from byproducts like truncated sequences or deprotected intermediates . For lab-scale purification, flash chromatography with silica gel (eluent: dichloromethane/methanol) is also effective .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to verify the cyclohexyl and Fmoc moieties, particularly the stereochemistry at the α-carbon .

- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS or MALDI-TOF) .

- HPLC with UV detection (λ = 265–280 nm, characteristic of the Fmoc chromophore) to assess purity (>95% is standard for research-grade material) .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence the compound’s reactivity in peptide coupling reactions compared to aromatic or aliphatic analogs?

Methodological Answer: The cyclohexyl group introduces steric hindrance, which can reduce coupling efficiency in SPPS. To mitigate this, coupling agents like HATU or PyBOP (1–3 equivalents) with DIEA (2–4 equivalents) in DMF are recommended to activate the carboxylic acid group . Kinetic studies comparing coupling rates with phenylalanine (aromatic) or leucine (aliphatic) analogs show a 15–20% slower reaction for the cyclohexyl variant, necessitating extended reaction times (2–4 hours) .

Q. What experimental strategies prevent racemization during the deprotection of the Fmoc group in acidic or basic conditions?

Methodological Answer: Racemization occurs via base-catalyzed β-elimination during Fmoc removal (typically using piperidine in DMF). To minimize this:

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Methodological Answer: Reported solubility discrepancies (e.g., in DMSO vs. THF) arise from the compound’s amphiphilic nature. A systematic approach involves:

- Solubility screening using standardized protocols (e.g., 10 mg/mL in 20 solvents, vortexed for 1 hour at 25°C) .

- Dynamic light scattering (DLS) to detect micelle formation in polar aprotic solvents like DMF .

- Molecular dynamics simulations to model solvent interactions, particularly with the cyclohexyl group’s hydrophobic domain .

Experimental Design and Data Analysis

Q. What considerations are essential for designing stability studies of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Test buffers (pH 2–12) at 25°C and 37°C, monitoring degradation via HPLC at 0, 24, 48, and 72 hours. The Fmoc group is labile under basic conditions (pH >10), with >50% degradation observed within 24 hours .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >150°C for Fmoc derivatives) .

- Light sensitivity : Store samples in amber vials, as UV exposure accelerates Fmoc cleavage .

Q. How should researchers address batch-to-batch variability in coupling efficiency during automated peptide synthesis?

Methodological Answer:

- Pre-activation protocols : Pre-activate the carboxylic acid with HATU/DIEA for 5 minutes before resin addition, improving coupling consistency .

- Real-time monitoring : Use in-situ FTIR to track reaction progress (disappearance of the carbonyl stretch at ~1750 cm⁻¹) .

- Statistical analysis : Apply ANOVA to compare yields across batches, identifying variables (e.g., reagent age, humidity) contributing to variability .

Safety and Handling

Q. What personal protective equipment (PPE) and engineering controls are mandated for handling this compound in academic labs?

Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators (N95) if airborne particulates are generated during weighing .

- Engineering controls : Fume hoods with face velocity ≥0.5 m/s for synthesis and purification steps .

- Waste disposal : Neutralize acidic/basic waste with 1M HCl/NaOH before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.